![molecular formula C12H23NO4 B1524131 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine CAS No. 1049677-41-9](/img/structure/B1524131.png)
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Overview
Description
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, also known as ®-4-BOC-5-HYDROXYMETHYL-2,2-DIMETHYL-MORPHOLINE, is a chemical compound with the CAS Number: 1263078-13-2 . It has a molecular weight of 245.32 and its IUPAC name is tert-butyl (5R)-5- (hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C12H23NO4 . The InChI code is 1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at room temperature .Scientific Research Applications
Peptide Synthesis and Linkers
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine has applications in the synthesis of peptides. It has been used in the synthesis and application of a new base-labile fluorene-derived linker for solid-phase peptide synthesis. The handle N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS) is utilized for preparing protected peptide segments in combination with a Boc/Bzl protection scheme. Treatment of peptide-resins with morpholine in DMF results in protected peptides with high yields and purity (Rabanal, Giralt, & Albericio, 1995). Additionally, N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid can be used as an anchoring linkage for preparing protected peptide segments in combination with Boc/Bzl protection schemes, proving stable to usual conditions of solid-phase peptide synthesis and yielding protected peptides with high purity and yield after treatment with morpholine (Rabanal, Giralt, & Albericio, 1992).
Biocompatible Copolymers
The compound is also involved in the synthesis of well-defined biocompatible block copolymers using 2-Methacryloyloxyethyl phosphorylcholine (MPC) via atom transfer radical polymerization (ATRP) in protic media. This method is used to prepare a wide range of MPC-based block copolymers which have shown clinically proven benefits in various biomedical applications (Ma et al., 2003).
Organometallic Complexes
The compound also plays a role in the formation of organometallic complexes. For instance, the reactions of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2−, generated in situ, have resulted in the formation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, which are tellurated derivatives of morpholine. These derivatives have been used to synthesize complexes with palladium(II) and mercury(II) (Singh et al., 2000).
Photophysical Properties
Furthermore, the compound has been studied for its photophysical properties. The photophysical properties of derivatives in various solvents have been investigated, and an efficient intermolecular excited-state proton transfer (ESPT) reaction is observed for the compounds in certain solvents. They can act as ratiometric pH probes and perform as strong photoacids in aqueous solutions (Qu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYWIKXSQOIMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149918 | |
Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049677-41-9 | |
Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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